REACTION_CXSMILES
|
N1C=CC=CC=1.Cl.[CH3:8][NH:9][O:10][CH3:11].[Br:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=[O:18])=[CH:15][CH:14]=1>C(Cl)Cl>[Br:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([N:9]([CH3:8])[O:10][CH3:11])=[O:18])=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
3.44 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (200 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed successively with 5% aqueous HCl (200 mL), 5% aqueous NaHCO3 (200 mL), water (200 mL), and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=O)N(OC)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.35 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |